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Compound of Interest

Compound Name: 2,2,3,3,4,4-Hexamethylpentane

Cat. No.: B14608969

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data
for 2,2,3,3,4,4-hexamethylpentane. Due to the highly specific nature of this highly branched
alkane, experimental spectra are not readily available in public databases. Therefore, this
document presents predicted data based on established principles of mass spectrometry,
nuclear magnetic resonance (NMR), and infrared (IR) spectroscopy, alongside detailed,
adaptable experimental protocols for acquiring such data.

Chemical Structure and Properties

2,2,3,3,4,4-Hexamethylpentane is a highly branched acyclic alkane with the chemical formula
C11H24 and a molecular weight of 156.31 g/mol .[1][2] Its structure consists of a five-carbon
pentane chain with six methyl groups attached to the second, third, and fourth carbon atoms.
This high degree of branching significantly influences its spectroscopic properties.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 2,2,3,3,4,4-
hexamethylpentane. These predictions are based on the analysis of similar branched alkane
structures and established spectroscopic principles.

Mass Spectrometry

Table 1: Predicted Mass Spectrometry Data (Electron lonization)
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Predicted Relative

ml/z Assignment
Abundance
156 Very Low / Absent [M]* (Molecular lon)
141 Low [M-CHs]*
[M-C4Ho]* (Loss of a tert-butyl
99 Moderate
group)
CaHo]* (tert-butyl cation) -
57 High [Cabts]" { Y )
Likely Base Peak
43 Moderate [CsH7]* (isopropyl cation)
41 Moderate [CsHs]* (allyl cation)
29 Low [C2Hs]* (ethyl cation)

Note: The molecular ion peak for highly branched alkanes is often weak or absent due to the
high propensity for fragmentation at the branching points. The most stable carbocations, such
as the tert-butyl cation, are expected to be the most abundant fragments.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted *H NMR Data

Chemical Shift ()
ppm

Multiplicity Integration Assignment

Two terminal tert-butyl
~1.0-1.2 Singlet 18H groups (C1 and C5

methyl protons)

Two methyl groups on
) the central quaternary
~1.2-14 Singlet 6H
carbon (C3 methyl

protons)

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14608969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Note: Due to the high symmetry of the molecule and the absence of adjacent protons, all
methyl groups are expected to appear as singlets. The slight difference in chemical shift is
predicted based on the electronic environment of the different methyl groups.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 3: Predicted 3C NMR Data

Chemical Shift (8) ppm Assighment

~30-35 Quaternary Carbon (C2, C4)
~35-40 Quaternary Carbon (C3)

~30-35 Methyl Carbons (attached to C2, C4)
~25-30 Methyl Carbons (attached to C3)

Note: Due to the symmetry of the molecule, only four distinct carbon signals are expected. The
chemical shifts are predicted based on typical values for quaternary and methyl carbons in
branched alkanes.

Infrared (IR) Spectroscopy

Table 4: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm~?) Intensity Assignment

C-H stretch (sp® hybridized
2970 - 2850 Strong

carbons)
1470 - 1450 Medium C-H bend (scissoring)

C-H bend (umbrella mode of
1390 - 1365 Medium-Strong methyl groups, potentially split

due to tert-butyl groups)

Note: The IR spectrum of an alkane is typically simple, dominated by C-H stretching and
bending vibrations.
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Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data
presented above. These protocols can be adapted by researchers based on the specific
instrumentation available.

Mass Spectrometry (Electron lonization)

Objective: To obtain the mass spectrum of 2,2,3,3,4,4-hexamethylpentane, identifying the
molecular ion and characteristic fragment ions.

Methodology:

o Sample Introduction: Introduce a small amount of the liquid sample into the mass
spectrometer via a direct insertion probe or a gas chromatography (GC) inlet. For GC-MS, a
dilute solution in a volatile solvent like hexane is prepared.

« lonization: Utilize electron ionization (El) with a standard electron energy of 70 eV.

e Mass Analysis: Scan a mass range of m/z 15 to 200 to ensure detection of the molecular ion
and all relevant fragments.

» Data Acquisition: Acquire the mass spectrum, ensuring sufficient signal-to-noise ratio.

o Data Analysis: Identify the molecular ion peak (if present) and major fragment ions. Propose
fragmentation pathways consistent with the structure of a highly branched alkane.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire *H and 3C NMR spectra to confirm the proton and carbon environments
in the molecule.

Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of 2,2,3,3,4,4-hexamethylpentane in
0.6-0.7 mL of a deuterated solvent (e.g., CDCIs) in a clean, dry 5 mm NMR tube.

 Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).
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e 'H NMR Acquisition:

o

Tune and shim the instrument to achieve optimal magnetic field homogeneity.

[¢]

Acquire a standard one-dimensional *H NMR spectrum.

[¢]

Process the spectrum with Fourier transformation, phase correction, and baseline
correction.

[¢]

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

[e]

Integrate the signals to determine the relative proton ratios.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C NMR spectrum.

o A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio,
especially for the quaternary carbons.

o Process and reference the spectrum similarly to the *H spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared spectrum to identify the characteristic C-H stretching and
bending vibrations.

Methodology:

o Sample Preparation: As 2,2,3,3,4,4-hexamethylpentane is a liquid at room temperature, it
can be analyzed as a neat liquid.

e Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
» Data Acquisition:

o Acquire a background spectrum of the empty sample holder (e.g., salt plates or ATR
crystal).
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o Place a thin film of the liquid sample between two salt plates (e.g., NaCl or KBr) or directly
onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

o Acquire the sample spectrum over a typical range of 4000-400 cm~1.

o The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Visualization of Spectroscopic Data Logic

The following diagram illustrates the logical workflow of how the different spectroscopic
techniques contribute to the structural elucidation of 2,2,3,3,4,4-hexamethylpentane.
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Caption: Logical workflow for the structural elucidation of 2,2,3,3,4,4-hexamethylpentane.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b14608969?utm_src=pdf-custom-synthesis
https://www.guidechem.com/encyclopedia/2-2-3-3-4-4-hexamethylpentane-dic3318212.html
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_3_3_4_4-Hexamethylpentane
https://pubchem.ncbi.nlm.nih.gov/compound/2_2_3_3_4_4-Hexamethylpentane
https://www.benchchem.com/product/b14608969#spectroscopic-data-for-2-2-3-3-4-4-hexamethylpentane
https://www.benchchem.com/product/b14608969#spectroscopic-data-for-2-2-3-3-4-4-hexamethylpentane
https://www.benchchem.com/product/b14608969#spectroscopic-data-for-2-2-3-3-4-4-hexamethylpentane
https://www.benchchem.com/product/b14608969#spectroscopic-data-for-2-2-3-3-4-4-hexamethylpentane
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b14608969?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14608969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BHE Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14608969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

